N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C29H20N4O and its molecular weight is 440.506. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
One of the primary applications of derivatives related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is in catalysis. For instance, 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides have been synthesized and shown to exhibit high catalytic activities towards both ethylene polymerization and copolymerization with α-olefins (Sun et al., 2010). This suggests that compounds within this chemical family could be used to develop new materials with specific properties.
Synthesis of Heterocyclic Compounds
The compound and its derivatives are also used in the synthesis of heterocyclic compounds. For example, a one-pot synthesis method using copper-catalyzed intermolecular C–N/intramolecular C–O couplings has been developed to create 2-arylbenzoxazole derivatives (Miao et al., 2015). This method emphasizes the compound's role in facilitating complex chemical transformations, leading to structures with potential biological activity.
Anticancer Activity
Another significant area of application is in the development of compounds with potential anticancer properties. A study involving the synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides, derivatives similar to the compound , showed promising results against several cancer cell lines (Soda et al., 2022). This finding indicates the potential of such compounds in the development of new anticancer agents.
DNA-Intercalating Agents
Compounds with a similar structure have been investigated for their DNA-intercalating properties and their potential as antitumor agents. For example, substituted 2-phenylbenzimidazole-4-carboxamides have been synthesized and evaluated for their in vitro and in vivo antitumor activity, representing a new class of "minimal" DNA-intercalating agents (Denny et al., 1990). These findings suggest the compound's relevance in studying DNA interactions and possibly designing new therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O/c34-29(23-18-27(19-9-2-1-3-10-19)31-24-14-5-4-13-22(23)24)30-21-12-8-11-20(17-21)28-32-25-15-6-7-16-26(25)33-28/h1-18H,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDDLLEKIBISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.